4-Methoxy-2,6-dimethylpyridin-3-amine
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Overview
Description
4-Methoxy-2,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups at specific positions on the pyridine ring
Preparation Methods
The synthesis of 4-Methoxy-2,6-dimethylpyridin-3-amine can be achieved through several routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methoxy-2,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl positions, often using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for deprotonation, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-2,6-dimethylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Methoxy-2,6-dimethylpyridin-3-amine can be compared with other pyridine derivatives, such as:
2,6-Dimethylpyridine: Lacks the methoxy group, which can significantly alter its chemical reactivity and biological activity.
4-Methoxypyridine: Lacks the dimethyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-chloropyridine:
The uniqueness of this compound lies in the specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2,6-dimethylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZFVDPADPPSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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